molecular formula C12H17N B13185642 3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole

3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13185642
M. Wt: 175.27 g/mol
InChI Key: DOSZSYXZUFATMF-UHFFFAOYSA-N
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Description

3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound, with its unique structure, has garnered interest in both synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole can be achieved through several methods:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a substituted aniline with an appropriate ketone can lead to the formation of the indole ring.

    Reduction of Indole Derivatives: Another method involves the reduction of 3-Ethyl-3,7-dimethylindole using hydrogenation techniques.

Industrial Production Methods

Industrial production often employs catalytic hydrogenation due to its efficiency and scalability. The use of palladium or platinum catalysts under high pressure and temperature conditions is common.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole derivatives.

    Reduction: It can be further reduced to form more saturated compounds.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of fully saturated indoline derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The indole ring system allows it to bind to multiple receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethylindoline
  • 2,3-Dihydro-1H-indole
  • 3-Ethylindole

Uniqueness

3-Ethyl-3,7-dimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and dimethyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-ethyl-3,7-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C12H17N/c1-4-12(3)8-13-11-9(2)6-5-7-10(11)12/h5-7,13H,4,8H2,1-3H3

InChI Key

DOSZSYXZUFATMF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C(C=CC=C21)C)C

Origin of Product

United States

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